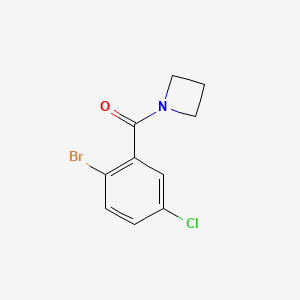

Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone

Description

Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone is a β-lactam-derived compound featuring an azetidine ring (a four-membered cyclic amine) conjugated to a substituted aryl ketone. The aryl group is substituted at the 2- and 5-positions with bromine and chlorine atoms, respectively. This structural motif is significant in medicinal chemistry due to the azetidine ring’s conformational rigidity and the electron-withdrawing halogens, which influence reactivity and binding interactions. Potential applications include serving as an intermediate in drug discovery, particularly for targets requiring halogenated aromatic pharmacophores .

Properties

IUPAC Name |

azetidin-1-yl-(2-bromo-5-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPSGVJCIOBBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(2-bromo-5-chlorophenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the bromo and chloro substituents. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-bromo-5-chlorobenzoyl chloride with azetidine in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of azetidines often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromo and chloro) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the azetidine ring itself.

Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .

Scientific Research Applications

Anticancer Activity

Azetidine derivatives have been investigated for their potential anticancer properties. Specifically, azetidin-1-yl(2-bromo-5-chlorophenyl)methanone has shown promise as an inhibitor of the colchicine-binding site on tubulin, which is crucial for cancer cell proliferation.

- Mechanism of Action : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast cancer (MCF-7) cells .

- Case Study : A recent study synthesized a series of azetidinones related to combretastatin A-4, revealing that modifications to the azetidine scaffold could enhance antiproliferative activity. Compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Neuroprotective Effects

Research has indicated that azetidine derivatives may possess neuroprotective properties, particularly in diseases characterized by neurodegeneration.

- Applications in Neurodegenerative Diseases : The compound has been explored for its effects on diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate pathways associated with the unfolded protein response, which is activated in neurodegenerative conditions .

- Research Findings : In vitro studies have shown that certain azetidine derivatives can enhance neuronal survival under stress conditions, suggesting their utility in preventing neuronal loss associated with various neurodegenerative disorders .

Antimicrobial Activity

Azetidine compounds have also been evaluated for their antimicrobial properties, particularly against resistant strains of bacteria and fungi.

- Mechanism : The unique structure of azetidines allows them to interact with bacterial membranes or intracellular targets, disrupting essential processes such as protein synthesis or cell wall integrity .

- Case Study : A study focused on the synthesis of azetidine amides highlighted their improved potency against tuberculosis (TB) pathogens. These compounds exhibited lower minimum inhibitory concentrations (MIC), indicating effectiveness against resistant strains .

Drug Design and Development

The structural characteristics of azetidines provide a favorable balance between stability and molecular rigidity, making them attractive candidates in drug design.

- Pharmacological Properties : Azetidinones are versatile scaffolds that can be modified to enhance efficacy and selectivity for specific targets. Their ability to serve as peptidomimetics or ligands in catalytic processes further expands their applicability in drug discovery .

| Property | Description |

|---|---|

| Molecular Stability | Azetidines exhibit satisfactory stability due to their rigid structure. |

| Versatility | Can be used as peptidomimetics or in various catalytic processes. |

| Targeted Applications | Potential use in cancer therapy, neuroprotection, and antimicrobial treatments. |

Mechanism of Action

The mechanism of action of azetidin-1-yl(2-bromo-5-chlorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone, highlighting differences in substituents, synthetic routes, and applications:

Key Observations:

Substituent Effects on Reactivity: The 2-bromo-5-chloro substitution in the target compound introduces steric hindrance and electronic effects distinct from the 4-hexyl group in Azetidin-1-yl(4-hexylphenyl)methanone. The latter’s hexyl chain enhances lipophilicity, as evidenced by its 73% yield in Fe-catalyzed alkylation . Halogenated analogs (e.g., the fumarate salt in ) often exhibit improved crystallinity and stability, critical for pharmaceutical development.

Synthetic Methodology: Iron-catalyzed cross-coupling (e.g., Fe(acac)₃ with Grignard reagents) is a versatile route for azetidinyl aryl ketones, as demonstrated in . This method avoids noble metals, aligning with green chemistry principles. The absence of direct synthesis data for the target compound suggests its preparation may parallel methods for (2-bromophenyl)(naphthalen-1-yl)methanone derivatives, which use iodine- or hydrobromic acid-mediated cyclization .

Biological and Material Applications: The fumarate salt in exemplifies how azetidinyl methanones are optimized for drug delivery via salt formation. The thiazole-piperazine analog in highlights the role of azetidine rings in modulating enzyme inhibition, suggesting the target compound could be tailored for similar targets.

Research Findings and Data Analysis

Structural and Electronic Properties

- Electron Density and Halogen Interactions: Noncovalent interaction analysis (e.g., using Multiwfn or NCI plots ) would predict strong halogen bonding between the bromine/chlorine substituents and electron-rich regions in protein binding pockets. This contrasts with alkylated analogs, where van der Waals interactions dominate .

- Crystallographic Data : Software like SHELX and WinGX are critical for resolving crystal structures of such compounds. For example, the fumarate salt in likely exhibits distinct packing motifs due to hydrogen bonding between the azetidine’s NH and the fumarate anion.

Thermodynamic and Kinetic Stability

- Computational studies (e.g., using DFT with Multiwfn ) could quantify this effect.

Biological Activity

Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone, a compound featuring an azetidine ring, has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of azetidinone derivatives typically involves the cyclization of appropriate precursors. The azetidine ring is a key structural motif in many biologically active compounds, particularly in the development of antibiotics and anticancer agents. In various studies, the synthesis of azetidinones has been achieved through methods such as cycloaddition and condensation reactions involving isocyanates or acyl chlorides with amines.

Example Synthesis Pathway

A typical synthetic route for azetidinone derivatives may include:

- Formation of an intermediate : Reaction between 2-bromo-5-chlorobenzoyl chloride and an appropriate amine.

- Cyclization : The intermediate undergoes cyclization to form the azetidine ring.

- Purification : The product is purified using recrystallization or chromatography.

Antimicrobial Activity

Azetidinone derivatives have shown promising antimicrobial properties against various bacterial strains. In particular, studies have demonstrated that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 2-Bromo-5-Chlorophenyl Azetidinone | Staphylococcus aureus | 15 | 8 |

| 2-Bromo-5-Chlorophenyl Azetidinone | Escherichia coli | 12 | 16 |

| 2-Bromo-5-Chlorophenyl Azetidinone | Klebsiella pneumoniae | 18 | 4 |

These results indicate that azetidinone derivatives could serve as potential candidates for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

Research has also highlighted the anticancer potential of azetidinones. For instance, studies have reported that certain derivatives exhibit significant antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Azetidinone Derivative A | MCF-7 | 10 |

| Azetidinone Derivative B | HT-29 | 9 |

The compound's mechanism of action may involve the induction of apoptosis or cell cycle arrest, making it a valuable lead in anticancer drug development .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, azetidinones have been investigated for their anti-inflammatory and analgesic properties. Certain derivatives have demonstrated efficacy in reducing inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Case Studies

-

Case Study: Antimicrobial Efficacy

A recent study evaluated a series of azetidinones against a panel of resistant bacterial strains. The results showed that compounds with specific substitutions on the phenyl ring enhanced antibacterial activity significantly compared to standard antibiotics like amoxicillin. -

Case Study: Anticancer Activity

Another investigation focused on the effects of azetidinones on MCF-7 breast cancer cells. The study revealed that one derivative not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of azetidin-1-yl(2-bromo-5-chlorophenyl)methanone, and what are the critical intermediates?

- Methodological Answer : The synthesis typically involves coupling azetidine with a substituted benzoyl chloride precursor. For example, 2-bromo-5-chlorobenzoic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with azetidine under Schotten-Baumann conditions. Key intermediates include (2-bromo-5-chlorophenyl)methanone derivatives and protected azetidine intermediates. Reaction optimization often focuses on temperature control (0–5°C for acid chloride formation) and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for verifying the azetidine ring and aryl substituents. For example, the azetidine protons appear as distinct multiplets in the δ 3.5–4.0 ppm range, while aromatic protons from the bromo-chloro-phenyl group resonate between δ 7.2–7.8 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding networks can be analyzed to confirm stereochemistry .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis. For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility may require co-solvents like PEG-400 .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed azetidine rings) can be identified via LC-MS .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to establish EC values. Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm target engagement.

- Off-Target Screening : Employ broad-panel serine hydrolase assays to rule out non-specific interactions. For example, JNJ-42226314, a structurally related azetidine methanone, showed >1000-fold selectivity for MAGL over other hydrolases .

Q. What computational strategies are effective in predicting the compound’s binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like monoacylglycerol lipase (MAGL). Key residues (e.g., Ser122, Asp239 in MAGL) should form hydrogen bonds with the azetidine nitrogen .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts in the target’s active site .

Q. How can chirality in the azetidine ring impact pharmacological outcomes, and how is this addressed synthetically?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers.

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry during ring formation. Crystalline salts (e.g., fumarate derivatives) can enhance enantiomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.